molecular formula C14H22ClNOS B13255258 4-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride

4-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride

Cat. No.: B13255258
M. Wt: 287.8 g/mol
InChI Key: YYLNRUNFSXXKEJ-UHFFFAOYSA-N
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Description

4-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C14H22ClNOS It is a piperidine derivative that features a methoxyphenyl group attached via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride typically involves the following steps:

    Formation of the Sulfanyl Linkage: The initial step involves the reaction of 4-methoxyphenyl thiol with an appropriate alkylating agent to form the sulfanyl linkage.

    Piperidine Derivatization: The intermediate product is then reacted with piperidine under controlled conditions to form the desired piperidine derivative.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the sulfanyl group.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified sulfanyl derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The sulfanyl and piperidine moieties play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride
  • 4-(2-Methoxyphenylsulfanyl)piperidine hydrochloride

Uniqueness

4-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H22ClNOS

Molecular Weight

287.8 g/mol

IUPAC Name

4-[2-(4-methoxyphenyl)sulfanylethyl]piperidine;hydrochloride

InChI

InChI=1S/C14H21NOS.ClH/c1-16-13-2-4-14(5-3-13)17-11-8-12-6-9-15-10-7-12;/h2-5,12,15H,6-11H2,1H3;1H

InChI Key

YYLNRUNFSXXKEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SCCC2CCNCC2.Cl

Origin of Product

United States

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